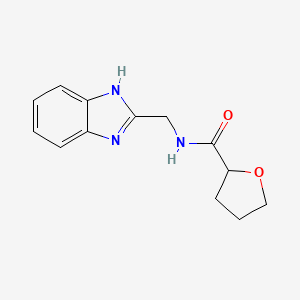

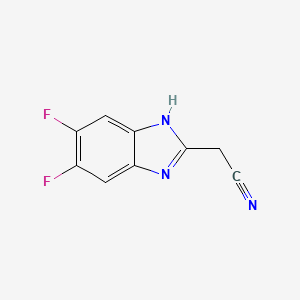

![molecular formula C21H25N3O4S B2643472 N-[2-(dimethylamino)-2-oxoethyl]-N-ethyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 1110856-32-0](/img/structure/B2643472.png)

N-[2-(dimethylamino)-2-oxoethyl]-N-ethyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule with several functional groups, including an amide group, a sulfonyl group, and a phenyl group. It’s likely that this compound has interesting chemical properties due to these functional groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the functional groups present. The amide group would likely participate in hydrogen bonding, and the phenyl group could participate in pi stacking interactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would likely involve the functional groups present. For example, the amide group could undergo hydrolysis, and the phenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the functional groups present. For example, the presence of an amide group could increase the compound’s polarity and potentially its solubility in water .Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds similar to the specified chemical, are described. These compounds show potency in the in vitro Purkinje fiber assay, comparable to sematilide, a selective class III agent undergoing clinical trials. They indicate that the 1H-imidazol-1-yl moiety can replace the methylsulfonylamino group for class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).

Antimicrobial Activity

A study on 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide showed interesting antimicrobial activity. Compounds from this series displayed higher activity compared to reference drugs against various Gram-positive, Gram-negative bacteria, and fungi (Ghorab et al., 2017).

Insecticidal Activity

Flubendiamide, a compound with a similar structure, exhibits extremely strong insecticidal activity against lepidopterous pests, including resistant strains. It has a novel mode of action and is safe for non-target organisms, making it suitable for integrated pest management programs (Tohnishi et al., 2005).

Soil Degradation and Environmental Impact

Research on the degradation of sulfonylurea herbicides in soil demonstrates that substituents like dimethylamino can greatly accelerate degradation rates, reducing environmental impact. This can provide an opportunity to control degradation rates and minimize ecological impacts (Zhou et al., 2017).

Synthesis of Reactive Dyes with Dual Properties

A study on the synthesis of azo reactive dyes combining the anti-bacterial activities of sulfonamides and insect-repellent properties of DEET shows the potential for creating dyes with dual functionalities. These dyes displayed antibacterial and insect-repellent activities (Mokhtari et al., 2014).

Synthesis of Aromatic Polymers

Aromatic polymers containing 1,3,5-triazine rings and long alkyl side chains were synthesized, demonstrating solubility in various solvents and thermal stability. This research indicates potential applications in material science (Lin et al., 1990).

Fluorescent Molecular Probes

Diphenyloxazoles with a dimethylamino group and a sulfonyl group have been synthesized as fluorescent solvatochromic dyes. They show strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-oxoethyl]-N-ethyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-4-24(16-20(25)23(2)3)21(26)18-10-12-19(13-11-18)22-29(27,28)15-14-17-8-6-5-7-9-17/h5-15,22H,4,16H2,1-3H3/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJVLQFKPCCZCL-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)N(C)C)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC(=O)N(C)C)C(=O)C1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

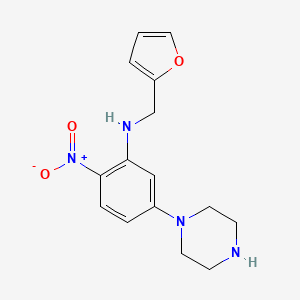

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2643389.png)

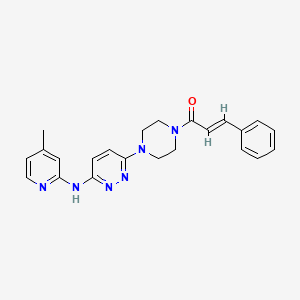

![N'-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide](/img/structure/B2643394.png)

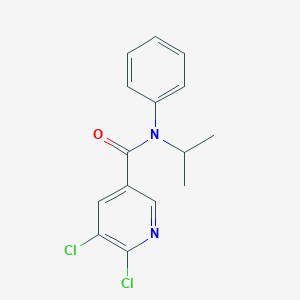

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2643398.png)

![N-[(2-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B2643399.png)

![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-6-chloronicotinamide](/img/structure/B2643401.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2643404.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide](/img/structure/B2643406.png)

![1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2643410.png)